1-Bromo-2-fluoro-3-methyl-4-nitrobenzene
Overview
Description
1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is a pale-yellow to yellow or red-brown solid or liquid . It can be used in copper reduction reactions and as an organic electrophosphorescent material .
Synthesis Analysis
The synthesis of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene involves electrophilic substitution reactions . The nitro group is a meta directing group, which means that the first step needs to be the nitration and not the bromination .Molecular Structure Analysis
The molecular formula of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is C7H5BrFNO2 . The InChI code is 1S/C7H5BrFNO2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,1H3 .Chemical Reactions Analysis
1-Bromo-2-fluoro-3-methyl-4-nitrobenzene can undergo palladium-catalyzed Stille cross-coupling reaction . It can also be used in copper reduction reactions .Physical And Chemical Properties Analysis
1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is a pale-yellow to yellow or red-brown solid or liquid . It has a molecular weight of 234.02 .Scientific Research Applications
Polymer Solar Cells Improvement
The introduction of 1-Bromo-4-Nitrobenzene (a related compound) to the active layer of polymer solar cells (PSCs) alongside poly(3-hexylthiophene) and [6,6]-phenyl-C61-butyric acid methyl ester significantly enhances device performance. The optimal addition amount was found to be 25 wt%, leading to a more than 57% improvement in power conversion efficiency (PCE). This enhancement is attributed to the formation of electron transfer complexes, which facilitate excitonic dissociation at the donor–acceptor interface and reduce excitonic recombination to the ground state, demonstrating a novel approach to improving solar cell efficiency (Fu et al., 2015).
Radiopharmaceutical Synthesis
1-Bromo-3-(nitrobenzene-4-sulfonyloxy)-propane, which shares a structural resemblance, was used in the two-step synthesis of [18F]FP-β-CIT, a radiopharmaceutical for positron emission tomography (PET) imaging. The process involves fluorination with no-carrier-added fluorine-18, resulting in a product with over 98% radiochemical purity and a specific activity of 94 ± 50 GBq/µmol. This method highlights the critical role of halogenated nitrobenzenes in the development of diagnostic agents (Klok et al., 2006).
Vibrational Spectroscopy of Substituted Benzenes
Research on trisubstituted benzenes, including compounds similar to 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene, utilized transferred force constants from monohalogenated nitrobenzenes and dihalogenated benzenes for vibrational spectroscopy analysis. This study provided detailed vibrational assignments for such molecules, contributing to a deeper understanding of their vibrational properties and structural characteristics (Reddy & Rao, 1994).
Nitration of Polyfluoro-benzenes
The nitration process of polyfluoro-benzenes, including 1-bromo-2,3,4,5-tetrafluorobenzene, showcases the chemical reactivity of bromo-fluoro-nitrobenzene compounds towards forming mononitro-compounds. This reaction, using a mixture of fuming nitric acid, boron trifluoride, and tetramethylene sulphone, achieved high yields, indicating the potential of these compounds in synthesizing diverse nitroaromatics (Coe, Jukes, & Tatlow, 1966).
Photodissociation Studies
The study of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene under UV photodissociation revealed that the substitution of a fluorine atom significantly alters the energy partitioning and dynamics of photofragments. This research provides insight into the effects of halogen substitutions on the photophysical behavior of benzene derivatives, which is crucial for understanding their stability and reactivity under light exposure (Gu et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-2-fluoro-3-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDMRVLZYULUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-fluoro-3-methyl-4-nitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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